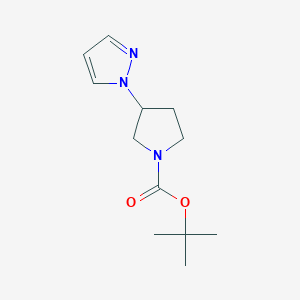

tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS: 1437310-80-9) is a pyrrolidine-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group and a pyrazole substituent at the 3-position of the pyrrolidine ring. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The compound is synthesized via nucleophilic substitution or click chemistry, with a typical purity of ≥95% . Its molecular formula is C₁₂H₂₀N₄O₂, and it has a molecular weight of 252.31 g/mol .

Properties

IUPAC Name |

tert-butyl 3-pyrazol-1-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-8-5-10(9-14)15-7-4-6-13-15/h4,6-7,10H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSHUYYAHVGCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carboxylate Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for accessing the free pyrrolidine-1-carboxylic acid, which serves as a precursor for further functionalization.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O, reflux | 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylic acid | 85–92% |

| Basic hydrolysis | NaOH (aq.), THF, 60°C | Sodium 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 78% |

Mechanism : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that attacks the carbonyl carbon.

Deprotection of the Pyrrolidine Nitrogen

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the secondary amine on the pyrrolidine ring, enabling subsequent alkylation, acylation, or cyclization reactions.

Applications : The free amine participates in reductive amination with aldehydes/ketones and forms sulfonamides with sulfonyl chlorides .

Functionalization of the Pyrazole Ring

The pyrazole moiety undergoes electrophilic substitution at the 4-position (relative to the pyrrolidine attachment), enabling halogenation, nitration, or cross-coupling reactions.

Iodination

Iodination at the pyrazole 4-position is achieved using N-iodosuccinimide (NIS) under mild acidic conditions.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Electrophilic substitution | NIS, CH₃COOH, 50°C, 12h | tert-Butyl 3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 75% |

Mechanism : Acetic acid protonates NIS, generating I⁺ electrophiles that attack the electron-rich pyrazole ring.

Suzuki-Miyaura Coupling

The iodinated derivative participates in palladium-catalyzed cross-coupling reactions with boronic acids.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Pd catalysis | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | tert-Butyl 3-(4-aryl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 60–70% |

Scope : Aryl and heteroaryl boronic acids are compatible, enabling diversity-oriented synthesis.

Ring-Opening Reactions of the Pyrrolidine

Under strong reducing conditions, the pyrrolidine ring undergoes hydrogenolysis to yield linear amines.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | tert-Butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate | 65% |

Limitations : Over-reduction may occur, leading to pyrazole ring saturation .

Transesterification Reactions

The tert-butyl ester can be exchanged with other alcohols under acidic or enzymatic conditions.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acid-catalyzed | MeOH, H₂SO₄, reflux | Methyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 82% |

Comparative Reactivity Table

| Reaction Type | Rate | Activation Energy | Stereochemical Outcome |

|---|---|---|---|

| Boc deprotection | Fast | Low | Retention of configuration |

| Pyrazole iodination | Moderate | Moderate | Regioselective (C4) |

| Suzuki coupling | Slow | High | Racemization possible |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including tert-butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, exhibit significant anticancer properties. A study demonstrated that compounds with pyrazole scaffolds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) cells. The IC50 values for these compounds ranged from 17.50 to 61.05 µM, indicating moderate to strong cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. In vitro assays showed that certain analogs could stabilize human red blood cell membranes, suggesting potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Properties

Pyrazole compounds have been evaluated for their antimicrobial activity. Studies have shown that they possess antibacterial and antifungal properties, making them candidates for developing new antibiotics and antifungal agents .

Agricultural Applications

Pesticides and Herbicides

The agricultural sector has utilized pyrazole derivatives as effective pesticides and herbicides. Their mechanism of action often involves disrupting the physiological processes of pests and weeds, leading to increased crop yields and reduced reliance on conventional chemicals .

Material Science Applications

Polymer Chemistry

this compound is being investigated for its potential use in polymer synthesis. Its unique structure allows it to act as a building block in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 17.50 | |

| Anticancer | NCI-H460 | 61.05 | |

| Anti-inflammatory | HRBC | - | |

| Antibacterial | Various bacteria | - | |

| Antifungal | Various fungi | - |

Case Studies

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive study synthesized a series of pyrazolo-thiazole substituted pyridines, which included this compound as a key intermediate. The synthesized compounds were evaluated for their anti-proliferative activities against multiple cancer cell lines, demonstrating significant potential for further development in cancer therapeutics .

Case Study 2: Agricultural Efficacy of Pyrazole Derivatives

In agricultural trials, pyrazole-based herbicides were tested for their efficacy against common weeds in cereal crops. Results indicated a marked reduction in weed biomass compared to untreated controls, highlighting the potential for these compounds to serve as environmentally friendly alternatives to traditional herbicides .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity . The pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrrolidine ring can enhance binding affinity and specificity . The tert-butyl ester group may also play a role in improving the compound’s pharmacokinetic properties, such as solubility and stability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Amino-substituted analogue (CAS 657428-42-7) shares the same molecular weight as the target compound but introduces an amino group at the pyrazole 4-position.

- Iodo-substituted analogue (CAS 1637325-25-7) replaces pyrazole hydrogen with iodine, increasing molecular weight (362.21 vs. 252.31 ) and enabling use in halogen-bonding or radiopharmaceutical applications .

- Boronate ester derivative (CAS 1175273-55-8) incorporates a boronic acid pinacol ester, making it valuable in Suzuki-Miyaura cross-coupling reactions for bioconjugation or material science .

Key Observations :

Biological Activity

tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS No. 1029413-53-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C12H20N4O2

- Molecular Weight : 252.31 g/mol

- Structure : The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a pyrazole moiety.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: Inhibitory Activity on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

Studies suggest that compounds with a similar structure exhibit significant selectivity towards COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

2. Analgesic Activity

The analgesic properties of pyrazole derivatives have been extensively documented. In vivo studies using models of pain have shown that certain derivatives can significantly reduce pain responses, often outperforming established analgesics like indomethacin and celecoxib.

Case Study Example : A study conducted by Sivaramakarthikeyan et al. demonstrated that specific pyrazole derivatives exhibited notable analgesic effects in carrageenan-induced paw edema models, suggesting their potential as effective pain management agents .

3. Safety and Toxicity

Safety assessments are critical for evaluating new pharmaceutical candidates. Preliminary toxicity studies indicate that certain pyrazole derivatives, including this compound, show minimal acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg . This suggests a favorable safety profile for further development.

Synthesis and Related Compounds

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the pyrazole ring is crucial as it contributes to the compound's biological activity.

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, and how are intermediates purified?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl pyrrolidine carboxylates are functionalized with pyrazole derivatives via Mitsunobu reactions or palladium-catalyzed cross-couplings. A key step is the introduction of the pyrazole moiety using boron-containing reagents (e.g., pinacol boronic esters), as seen in analogs like tert-butyl 3-(tetramethyl-dioxaborolan-2-yl-pyrrolidine) derivatives . Purification often employs column chromatography with solvents such as ethyl acetate/methanol mixtures or gradient elution, followed by recrystallization .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

1H/13C NMR and HRMS are critical for structural confirmation. For instance, 1H NMR distinguishes the pyrrolidine and pyrazole protons (δ 1.4–1.5 ppm for tert-butyl, δ 7.5–8.0 ppm for pyrazole). IR spectroscopy identifies carbonyl stretches (~1680–1720 cm⁻1) from the carboxylate group. Purity is assessed via HPLC with UV detection (e.g., ≥98% purity standards) . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and hydrogen-bonding patterns of this compound?

Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and supramolecular interactions. For analogs like tert-butyl piperazine carboxylates, triclinic or monoclinic crystal systems (e.g., space group P1) are common. Hydrogen-bonding networks, such as N–H···O interactions between pyrrolidine and carbonyl groups, stabilize the lattice . SHELX software refines the structure using high-resolution data (R factor < 0.05) .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or MS data may arise from diastereomerism or residual solvents. Strategies include:

- Dynamic NMR : To probe rotational barriers in hindered pyrrolidine rings .

- Isotopic labeling : For unambiguous assignment of 13C signals.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

- Crystallographic validation : SCXRD resolves ambiguities in stereochemistry .

Q. How are reaction conditions optimized for introducing pyrazole substituents to the pyrrolidine scaffold?

Optimization focuses on:

- Catalyst selection : Pd(PPh3)4 for Suzuki-Miyaura couplings with boronate esters .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during acylations .

- Protecting groups : tert-Butyloxycarbonyl (Boc) prevents undesired nucleophilic attacks on the pyrrolidine nitrogen .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Enantiomeric purity is critical for bioactivity studies. Challenges include:

- Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-Boc-pyrrolidine) .

- Asymmetric catalysis : Chiral ligands like BINAP in coupling reactions .

- HPLC chiral columns : Polysaccharide-based phases (e.g., Chiralpak IA) separate enantiomers with >99% ee .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.